molecular formula C11H14ClN B1592749 (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616202-81-4

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B1592749
Key on ui cas rn: 616202-81-4
M. Wt: 195.69 g/mol
InChI Key: XTTZERNUQAFMOF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207158B2

Procedure details

8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; and 8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; or a pharmaceutically acceptable salt, solvate or hydrate thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1.IC1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(CC)C=2C=1.[Cl:60]C1C=CC2CCNCC(CC)C=2C=1.BrC1C=CC2CCNCC(CC)C=2C=1.IC1C=CC2CCNCC(CC)C=2C=1.ClC1C(Cl)=CC2C(C)CNCCC=2C=1.ClC1C(Cl)=CC2C(CC)CNCCC=2C=1.ClC1C(F)=CC2CCNCC(C)C=2C=1.ClC1C(F)=CC2CCNCC(CC)C=2C=1>>[Cl:60][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(CNCC2)C)C1
Step Two
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC2=C(C(CNCC2)C)C1)F
Step Three
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC2=C(C(CNCC2)CC)C1)F
Step Four
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC2=C(C(CNCC2)C)C1
Step Six
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C(CNCC2)C)C1)(F)F
Step Seven
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C(CNCC2)CC)C1)(F)F
Step Eight
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CNCC2)CC)C1
Step Nine
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(CNCC2)CC)C1
Step Ten
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC2=C(C(CNCC2)CC)C1
Step Eleven
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(CNCC2)C)C=C1Cl
Step Twelve
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(CNCC2)CC)C=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08207158B2

Procedure details

8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; and 8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; or a pharmaceutically acceptable salt, solvate or hydrate thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1.IC1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(CC)C=2C=1.[Cl:60]C1C=CC2CCNCC(CC)C=2C=1.BrC1C=CC2CCNCC(CC)C=2C=1.IC1C=CC2CCNCC(CC)C=2C=1.ClC1C(Cl)=CC2C(C)CNCCC=2C=1.ClC1C(Cl)=CC2C(CC)CNCCC=2C=1.ClC1C(F)=CC2CCNCC(C)C=2C=1.ClC1C(F)=CC2CCNCC(CC)C=2C=1>>[Cl:60][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(CNCC2)C)C1
Step Two
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC2=C(C(CNCC2)C)C1)F
Step Three
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC2=C(C(CNCC2)CC)C1)F
Step Four
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC2=C(C(CNCC2)C)C1
Step Six
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C(CNCC2)C)C1)(F)F
Step Seven
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C(CNCC2)CC)C1)(F)F
Step Eight
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CNCC2)CC)C1
Step Nine
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(CNCC2)CC)C1
Step Ten
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC2=C(C(CNCC2)CC)C1
Step Eleven
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(CNCC2)C)C=C1Cl
Step Twelve
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(CNCC2)CC)C=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08207158B2

Procedure details

8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; 8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine; and 8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine; or a pharmaceutically acceptable salt, solvate or hydrate thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1.IC1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(C)C=2C=1.FC(F)(F)C1C=CC2CCNCC(CC)C=2C=1.[Cl:60]C1C=CC2CCNCC(CC)C=2C=1.BrC1C=CC2CCNCC(CC)C=2C=1.IC1C=CC2CCNCC(CC)C=2C=1.ClC1C(Cl)=CC2C(C)CNCCC=2C=1.ClC1C(Cl)=CC2C(CC)CNCCC=2C=1.ClC1C(F)=CC2CCNCC(C)C=2C=1.ClC1C(F)=CC2CCNCC(CC)C=2C=1>>[Cl:60][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH2:10][NH:9][CH2:8][CH:7]([CH3:12])[C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(CNCC2)C)C1
Step Two
Name
8-Chloro-7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC2=C(C(CNCC2)C)C1)F
Step Three
Name
8-Chloro-7-fluoro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=CC2=C(C(CNCC2)CC)C1)F
Step Four
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
8-Iodo-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC2=C(C(CNCC2)C)C1
Step Six
Name
8-Trifluoromethyl-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C(CNCC2)C)C1)(F)F
Step Seven
Name
8-Trifluoromethyl-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC2=C(C(CNCC2)CC)C1)(F)F
Step Eight
Name
8-Chloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CNCC2)CC)C1
Step Nine
Name
8-Bromo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(CNCC2)CC)C1
Step Ten
Name
8-Iodo-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC2=C(C(CNCC2)CC)C1
Step Eleven
Name
7,8-Dichloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(CNCC2)C)C=C1Cl
Step Twelve
Name
7,8-Dichloro-1-ethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(C(CNCC2)CC)C=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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